molecular formula C9H18O4 B8740947 Propanoic acid, 3-(2-butoxyethoxy)- CAS No. 7420-07-7

Propanoic acid, 3-(2-butoxyethoxy)-

Cat. No.: B8740947
CAS No.: 7420-07-7
M. Wt: 190.24 g/mol
InChI Key: YOFIXNJYRMEPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-(2-butoxyethoxy)-, is a carboxylic acid derivative characterized by a propanoic acid backbone substituted at the 3-position with a 2-butoxyethoxy group. This structure imparts amphiphilic properties due to the hydrophilic carboxylic acid group and the hydrophobic butoxyethoxy chain. These derivatives are often used in polymer chemistry, surfactants, or pharmaceutical intermediates due to their tunable solubility and reactivity.

Properties

CAS No.

7420-07-7

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

3-(2-butoxyethoxy)propanoic acid

InChI

InChI=1S/C9H18O4/c1-2-3-5-12-7-8-13-6-4-9(10)11/h2-8H2,1H3,(H,10,11)

InChI Key

YOFIXNJYRMEPFD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic Acid

  • Structure: Features a butoxy spacer linked to an ethoxycarbonylpropanoic acid group.
  • Molecular Formula : C₁₂H₂₂O₆ .
  • Key Properties: Higher molecular weight (262.30 g/mol) compared to simpler propanoic acid derivatives. The ethoxy ester group enhances lipophilicity, making it suitable for esterification reactions or as a polymer precursor.
  • Applications: Potential use in biodegradable polymers or drug delivery systems due to its hydrolyzable ester linkage.

Methyl 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}propanoate

  • Structure : Contains a triethylene glycol (PEG-like) chain and a methyl ester group.
  • Molecular Formula : C₁₁H₂₂O₇ (MW 266.29) .
  • Key Differences : The methyl ester and terminal hydroxyl group increase hydrophilicity compared to the butoxyethoxy derivative.
  • Applications: Used in biocompatible hydrogels or as a linker in prodrugs due to its PEG-like solubility and non-toxic degradation products.

3-(Methylthio)propanoic Acid Methyl/Ethyl Esters

  • Structure: Propanoic acid derivatives with a methylthio (-SMe) group at the 3-position.
  • Key Properties : Volatile sulfur-containing compounds identified in pineapple aroma profiles .
  • Applications: Contribute to flavor and fragrance industries. For example, 3-(methylthio)propanoic acid ethyl ester is a major aroma compound in pineapples (78.06 µg·kg⁻¹ in Tainong No. 6) .
  • Contrast : The thioether group introduces distinct odor properties and lower thermal stability compared to ether-linked derivatives.

Chlorinated 3-Phenylpropanoic Acid Derivatives

  • Structure: 3-Phenylpropanoic acid with chlorine substituents on the aromatic ring.
  • Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid exhibits antimicrobial activity against E. coli and S. aureus .
  • Key Differences : The phenyl ring and chlorine atoms enhance biological activity but reduce water solubility.
  • Applications : Antimicrobial agents in pharmaceutical research.

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic Acid

  • Structure : Bulky tert-butyl and hydroxyl groups on the phenyl ring.
  • Applications : Used as an internal standard in LC-MS/MS due to its narrow peak shape and high recovery (93–97%) .
  • Contrast : The steric hindrance from tert-butyl groups improves chromatographic resolution but reduces chemical reactivity.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Source
3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid C₁₂H₂₂O₆ 262.30 Ethoxy ester, butoxy chain Polymer chemistry, surfactants
Methyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate C₁₁H₂₂O₇ 266.29 Methyl ester, PEG-like chain Drug delivery, hydrogels
3-(Methylthio)propanoic acid ethyl ester C₆H₁₂O₂S 148.22 Thioether, ethyl ester Food flavoring
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 235.07 Chlorinated phenyl, carboxylic acid Antimicrobial agents
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid C₁₇H₂₄O₃ 276.37 tert-Butyl, hydroxyl, carboxylic acid LC-MS/MS internal standard

Research Findings and Functional Insights

  • Synthetic Accessibility: Plasma polymerization studies of propanoic acid derivatives show that longer alkyl or ether chains (e.g., butoxyethoxy) reduce carboxylic acid retention in polymer films compared to simpler analogs like propenoic acid .
  • Biological Activity: Chlorination or hydroxylation of the aromatic ring in 3-phenylpropanoic acid derivatives significantly enhances antimicrobial efficacy, while ether-linked chains (e.g., butoxyethoxy) may improve pharmacokinetic properties in drug design .
  • Analytical Utility: Bulky substituents (e.g., tert-butyl) in propanoic acid derivatives improve chromatographic performance, making them ideal internal standards in mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.